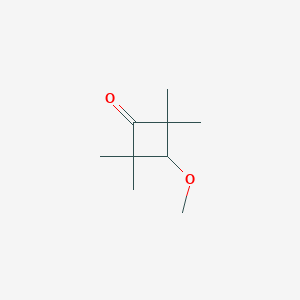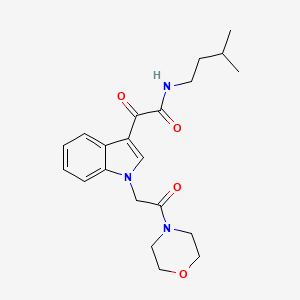
calcium;diacetate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium diacetate hydrate, also known as calcium acetate hydrate, is a calcium salt of acetic acid. It is commonly used in various applications, including as a food additive, a binder for phosphorus in medical treatments, and in industrial processes. The compound is hygroscopic in its anhydrous form and typically exists as a monohydrate in its common form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium diacetate hydrate can be synthesized by reacting calcium carbonate or calcium hydroxide with acetic acid. The reactions are as follows:
From calcium carbonate: [ \text{CaCO}_3 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ]
From calcium hydroxide: [ \text{Ca(OH)}_2 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) ]
Industrial Production Methods
Industrial production of calcium diacetate hydrate typically involves the same reactions but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is then evaporated to obtain the solid calcium diacetate hydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium diacetate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form calcium carbonate and acetone. [ \text{Ca}(\text{CH}_3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]
Reaction with acids: It reacts with stronger acids to form acetic acid and the corresponding calcium salt of the stronger acid. [ \text{Ca}(\text{CH}_3\text{COO})_2 + 2\text{HCl} \rightarrow 2\text{CH}_3\text{COOH} + \text{CaCl}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with calcium diacetate hydrate include strong acids like hydrochloric acid and sulfuric acid. The reactions typically occur at room temperature or under mild heating conditions .
Major Products
The major products formed from these reactions include calcium carbonate, acetone, acetic acid, and the corresponding calcium salts of the reacting acids .
Applications De Recherche Scientifique
Calcium diacetate hydrate has a wide range of scientific research applications:
Mécanisme D'action
Calcium diacetate hydrate works by binding with phosphate in the food consumed, preventing its absorption into the bloodstream. This mechanism is particularly useful in patients with kidney disease, where it helps to lower blood phosphate levels by forming insoluble calcium phosphate, which is then excreted in the feces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium acetate:
Magnesium acetate: Another acetate salt used for similar purposes but with magnesium as the central ion.
Uniqueness
Calcium diacetate hydrate is unique in its high solubility at neutral pH, making it highly effective as a phosphate binder. Its ability to form stable complexes with various ions also makes it versatile in different scientific and industrial applications .
Propriétés
Numéro CAS |
114460-21-8; 5743-26-0 |
|---|---|
Formule moléculaire |
C4H8CaO5 |
Poids moléculaire |
176.181 |
Nom IUPAC |
calcium;diacetate;hydrate |
InChI |
InChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |
Clé InChI |
XQKKWWCELHKGKB-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Ca+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2664960.png)
![N-cyclopropyl-2-(2-fluorophenoxy)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide](/img/structure/B2664961.png)
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B2664962.png)
![9-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2664964.png)


![N-(2-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2664972.png)
![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2664978.png)


![N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2664981.png)
